(2Z)-2-(4-ethoxybenzylidene)-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-1-benzofuran-3(2H)-one
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Overview
Description
(2Z)-2-(4-ethoxybenzylidene)-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-1-benzofuran-3(2H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzofuran core, which is known for its diverse biological activities, and is substituted with multiple functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(4-ethoxybenzylidene)-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-1-benzofuran-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzofuran core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the ethoxybenzylidene group: This step involves the condensation of 4-ethoxybenzaldehyde with the benzofuran core, often using a base such as sodium hydroxide or potassium carbonate.
Attachment of the piperazine moiety: The piperazine derivative is introduced through nucleophilic substitution reactions, typically using a suitable leaving group and a base to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(4-ethoxybenzylidene)-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-1-benzofuran-3(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The ethoxybenzylidene group can be reduced to form the corresponding ethylbenzyl group.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, osmium tetroxide, or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Bases such as sodium hydroxide or potassium carbonate, and suitable leaving groups like halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the ethoxybenzylidene group would yield the ethylbenzyl derivative.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-(4-ethoxybenzylidene)-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-1-benzofuran-3(2H)-one can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. The benzofuran core is known for its bioactivity, and the presence of additional functional groups may enhance its efficacy.
Medicine
In medicine, this compound could be investigated as a potential therapeutic agent. Its unique structure may allow it to interact with specific biological targets, leading to the development of new drugs.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of (2Z)-2-(4-ethoxybenzylidene)-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-1-benzofuran-3(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of multiple functional groups allows it to form various interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces, with its targets. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-(4-methoxybenzylidene)-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-1-benzofuran-3(2H)-one
- (2Z)-2-(4-chlorobenzylidene)-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-1-benzofuran-3(2H)-one
- (2Z)-2-(4-fluorobenzylidene)-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-1-benzofuran-3(2H)-one
Uniqueness
The uniqueness of (2Z)-2-(4-ethoxybenzylidene)-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-1-benzofuran-3(2H)-one lies in its specific combination of functional groups The ethoxy group provides additional hydrophobic interactions, while the hydroxyl and piperazine groups offer opportunities for hydrogen bonding and nucleophilic reactions
Properties
IUPAC Name |
(2Z)-2-[(4-ethoxyphenyl)methylidene]-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O5/c1-2-30-18-5-3-17(4-6-18)15-22-23(29)19-7-8-21(28)20(24(19)31-22)16-26-11-9-25(10-12-26)13-14-27/h3-8,15,27-28H,2,9-14,16H2,1H3/b22-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMZNDLWRBUEAX-JCMHNJIXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCN(CC4)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCN(CC4)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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